![molecular formula C6H4BrClN4 B13918870 7-Bromo-4-chloro-2-methyl-imidazo[2,1-f][1,2,4]triazine](/img/structure/B13918870.png)
7-Bromo-4-chloro-2-methyl-imidazo[2,1-f][1,2,4]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-4-chloro-2-methyl-imidazo[2,1-f][1,2,4]triazine is a heterocyclic compound that features a unique structure combining bromine, chlorine, and methyl groups on an imidazo[2,1-f][1,2,4]triazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloro-2-methyl-imidazo[2,1-f][1,2,4]triazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-4-chloro-2-methyl-imidazo[2,1-f][1,2,4]triazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Cyclization Reactions: The imidazo[2,1-f][1,2,4]triazine core can be further modified through cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.
Wissenschaftliche Forschungsanwendungen
7-Bromo-4-chloro-2-methyl-imidazo[2,1-f][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the design of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe or ligand in studies involving protein-ligand interactions and enzyme mechanisms.
Wirkmechanismus
The mechanism of action of 7-Bromo-4-chloro-2-methyl-imidazo[2,1-f][1,2,4]triazine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar core structure but include sulfur atoms, leading to different chemical and biological properties.
Imidazo[1,2-a]pyridines: These compounds have a fused pyridine ring, which can alter their reactivity and applications.
Triazines and Tetrazines: These compounds have additional nitrogen atoms in their ring structures, providing different electronic properties and reactivity.
Uniqueness
7-Bromo-4-chloro-2-methyl-imidazo[2,1-f][1,2,4]triazine is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the imidazo[2,1-f][1,2,4]triazine core
Eigenschaften
Molekularformel |
C6H4BrClN4 |
|---|---|
Molekulargewicht |
247.48 g/mol |
IUPAC-Name |
7-bromo-4-chloro-2-methylimidazo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C6H4BrClN4/c1-3-10-5(8)6-9-2-4(7)12(6)11-3/h2H,1H3 |
InChI-Schlüssel |
PNZOJDPSUQMIIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C(=CN=C2C(=N1)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


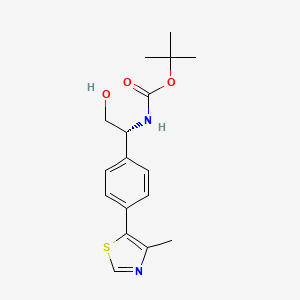

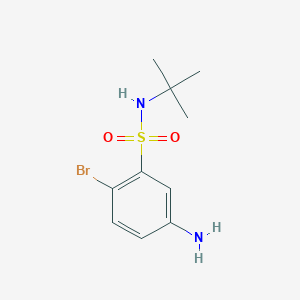


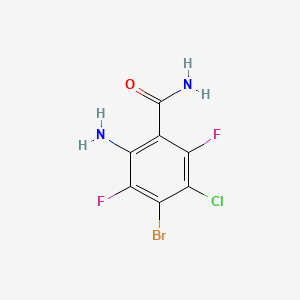
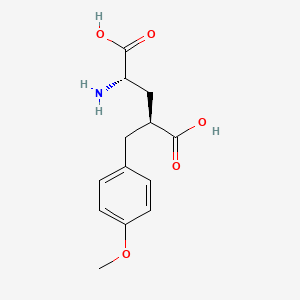
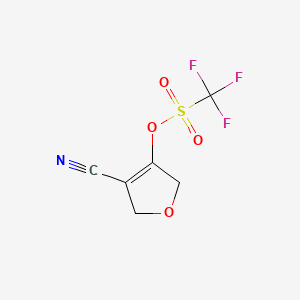
![(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methyloxolane-3,4-diol](/img/structure/B13918820.png)

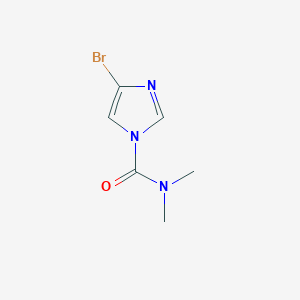

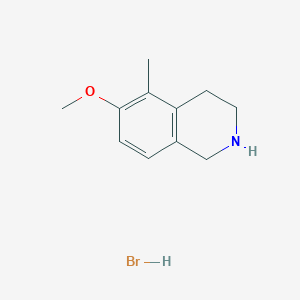
![7-Bromo-2-methyl-naphtho[1,2-d]thiazol-5-ol](/img/structure/B13918853.png)
